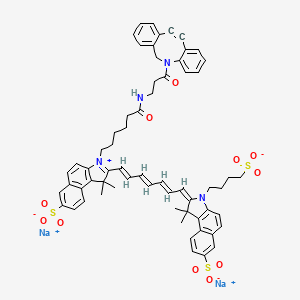
Disulfo-ICG-DBCO (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfo-ICG-DBCO (disodium) is a double sulfonic acid-modified indocyanine green compound. It is primarily used as a fluorescent dye due to its high fluorescence intensity and stability. This compound can react with d-AzAla modified bacteria to detect the bacteria by copper-free click chemistry-mediated photothermal lysis and measurement of ATP bioluminescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulfo-ICG-DBCO (disodium) involves the modification of indocyanine green with double sulfonic acid groups. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the sulfonation process. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Disulfo-ICG-DBCO (disodium) involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the sulfonation of indocyanine green followed by purification steps to isolate the desired product. The compound is then formulated into a stable form for distribution .
Chemical Reactions Analysis
Types of Reactions
Disulfo-ICG-DBCO (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Disulfo-ICG-DBCO (disodium). These products may have different fluorescence properties and applications .
Scientific Research Applications
Disulfo-ICG-DBCO (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling and detection of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in imaging techniques to detect and monitor biological processes in vivo.
Industry: Applied in the development of biosensors and diagnostic tools
Mechanism of Action
The mechanism of action of Disulfo-ICG-DBCO (disodium) involves its ability to react with d-AzAla modified bacteria through copper-free click chemistry. This reaction leads to photothermal lysis of the bacteria and subsequent measurement of ATP bioluminescence. The compound’s high fluorescence intensity and stability make it an effective tool for detecting and monitoring biological processes .
Comparison with Similar Compounds
Similar Compounds
Sulfo-ICG-DBCO: A similar compound with single sulfonic acid modification.
ICG-DBCO: Indocyanine green without sulfonic acid modification.
Sulfo-Cy5-DBCO: A related fluorescent dye with different spectral properties.
Uniqueness
Disulfo-ICG-DBCO (disodium) is unique due to its double sulfonic acid modification, which enhances its fluorescence intensity and stability. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C63H62N4Na2O11S3 |
|---|---|
Molecular Weight |
1193.4 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C63H64N4O11S3.2Na/c1-62(2)56(23-9-6-5-7-10-24-57-63(3,4)61-52-33-31-50(81(76,77)78)42-47(52)29-35-55(61)66(57)39-17-18-40-79(70,71)72)65(54-34-28-46-41-49(80(73,74)75)30-32-51(46)60(54)62)38-16-8-11-25-58(68)64-37-36-59(69)67-43-48-21-13-12-19-44(48)26-27-45-20-14-15-22-53(45)67;;/h5-7,9-10,12-15,19-24,28-35,41-42H,8,11,16-18,25,36-40,43H2,1-4H3,(H3-,64,68,70,71,72,73,74,75,76,77,78);;/q;2*+1/p-2 |
InChI Key |
QLZODLSGAUUYFR-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)/C=C/C=C/C=C/C=C/7\C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















